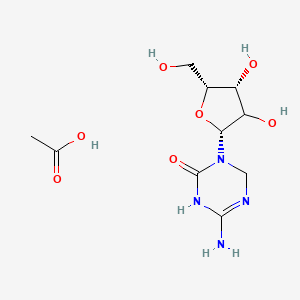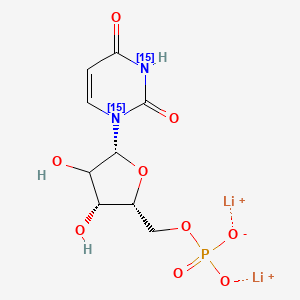![molecular formula C18H28N8O5 B12379230 (2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)
(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the oxolan ring and the hexanamide side chain. Key reagents include amino acids, protecting groups, and coupling agents. Reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain groups with others, enabling the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups.
Applications De Recherche Scientifique
(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide: has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in cellular processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. This interaction can influence various cellular pathways, leading to the desired therapeutic or biochemical outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other amino acid derivatives and nucleoside analogs that share structural features with (2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide . Examples include:
- (2S)-2-amino-6-(carbamoylamino)hexanoic acid
- (2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolane-3-carboxamide
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H28N8O5 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide |
InChI |
InChI=1S/C18H28N8O5/c19-9(3-1-2-4-22-18(21)30)17(29)26-12-10(6-27)31-15(14(12)28)8-5-23-13-11(8)24-7-25-16(13)20/h5,7-10,12,14-15,27-28H,1-4,6,19H2,(H,26,29)(H2,20,24,25)(H3,21,22,30)/t8?,9-,10+,12-,14-,15+/m0/s1 |
Clé InChI |
RMWMJBLPIZMQJX-NRLGGPHMSA-N |
SMILES isomérique |
C1=NC2=C(C1[C@@H]3[C@H]([C@H]([C@H](O3)CO)NC(=O)[C@H](CCCCNC(=O)N)N)O)N=CN=C2N |
SMILES canonique |
C1=NC2=C(C1C3C(C(C(O3)CO)NC(=O)C(CCCCNC(=O)N)N)O)N=CN=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


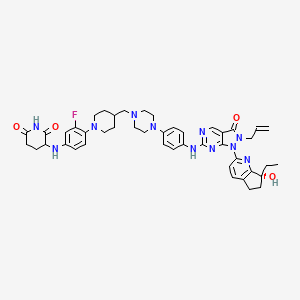
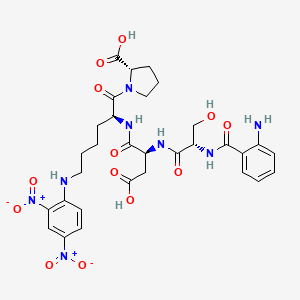
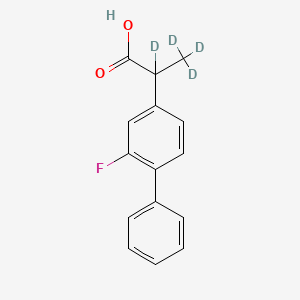
![3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12379177.png)
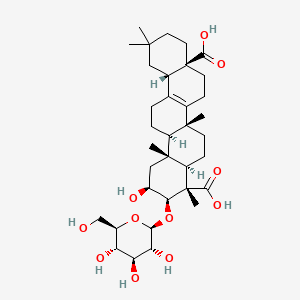
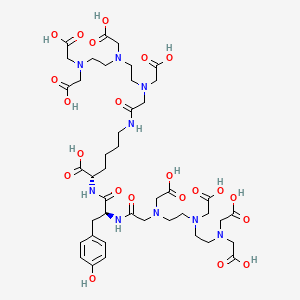
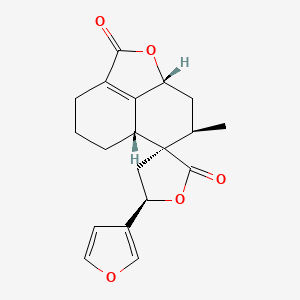
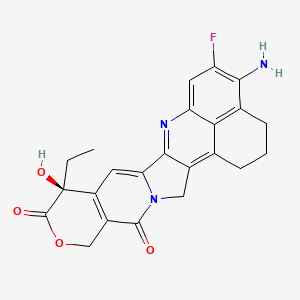
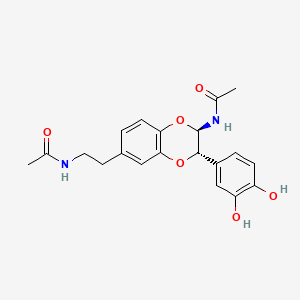
![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)
